molecular formula C11H12N2O3 B14343224 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin CAS No. 101564-71-0

3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin

Cat. No.: B14343224
CAS No.: 101564-71-0
M. Wt: 220.22 g/mol
InChI Key: WMMIQPWVLJGELK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This specific compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a phenyl group attached to the hydantoin core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with formaldehyde under basic conditions. The hydroxymethylation reaction introduces the hydroxymethyl group at the 3-position of the hydantoin ring. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. The phenyl group also contributes to its ability to interact with aromatic systems in biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

101564-71-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H12N2O3/c1-11(8-5-3-2-4-6-8)9(15)13(7-14)10(16)12-11/h2-6,14H,7H2,1H3,(H,12,16)

InChI Key

WMMIQPWVLJGELK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CO)C2=CC=CC=C2

Origin of Product

United States

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